Benzyl(nitro)cyanamide
CAS No.: 119027-94-0
Cat. No.: VC19159535
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119027-94-0 |
|---|---|
| Molecular Formula | C8H7N3O2 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | benzyl(nitro)cyanamide |
| Standard InChI | InChI=1S/C8H7N3O2/c9-7-10(11(12)13)6-8-4-2-1-3-5-8/h1-5H,6H2 |
| Standard InChI Key | AIRYHRBBETYYOA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN(C#N)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Benzyl(nitro)cyanamide belongs to the cyanamide family, distinguished by the presence of a nitro group (-NO₂) attached to a benzyl-substituted cyanamide backbone. Its IUPAC name is N-nitro-N-(cyanomethyl)benzenemethanamine, though it is more commonly referenced as benzyl(nitro)cyanamide . The compound’s structure integrates three functional groups:
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A benzyl group (C₆H₅CH₂-) providing aromatic stability.
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A nitro group (-NO₂) introducing electron-withdrawing characteristics.
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A cyanamide moiety (-NH-C≡N) enabling nucleophilic reactivity.
This combination creates a molecule with polarizable electron density, making it amenable to both electrophilic and nucleophilic transformations.
Physicochemical Properties
Available data for benzyl(nitro)cyanamide are sparse, but inferences can be drawn from structurally related compounds:
The compound’s logP (octanol-water partition coefficient) is estimated at 1.88, suggesting moderate lipophilicity . Its polar surface area (PSA) of 57.85 Ų indicates significant polarity, likely influencing solubility in aprotic solvents .
Synthesis and Production Pathways
Historical Context and Modern Approaches
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Nitroamination of Benzylamine:
Reaction of benzylamine with nitrating agents (e.g., HNO₃/H₂SO₄) yields benzyl-nitro-amine (C₇H₈N₂O₂) . -
Cyanamide Coupling:
Subsequent treatment with cyanating agents (e.g., trichloroacetonitrile) introduces the cyanamide group, forming benzyl(nitro)cyanamide .
This two-step process aligns with methodologies described in cyanamide research, though direct experimental validation remains undocumented in open literature .
Challenges in Synthesis
Key hurdles include:
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Regioselectivity: Ensuring nitro group attachment at the benzyl position without side reactions.
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Stability of Intermediates: Nitroamines like benzyl-nitro-amine are thermally sensitive, requiring low-temperature conditions .
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Purification: Separation from byproducts (e.g., unreacted benzylamine) demands chromatographic techniques or recrystallization.
Reactivity and Functional Utility
Chemical Behavior
Benzyl(nitro)cyanamide’s reactivity is governed by its functional groups:
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Cyanamide Group: Participates in cycloadditions, forming heterocycles like triazoles or tetrazoles under catalytic conditions.
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Nitro Group: Acts as an electron-withdrawing group, directing electrophilic substitution to meta positions in the benzyl ring.
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Benzyl Moiety: Facilitates π-π interactions in catalytic systems or supramolecular assemblies.
Future Directions and Research Gaps
Unresolved Questions
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Synthetic Optimization: Scalable routes using non-toxic cyanating agents remain unexplored.
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Biological Activity: Screening for antimicrobial or anticancer properties could unlock therapeutic applications.
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Environmental Impact: Degradation pathways and ecotoxicity data are critical for industrial adoption.
Emerging Methodologies
Advances in flow chemistry or electrochemical synthesis may address current limitations in yield and safety . For example, in situ generation of cyanating agents via CO₂ activation could mitigate reliance on hazardous reagents .
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